

LYS228: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 228*

Cat. No.: *B15567854*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYS228 is a novel monobactam antibiotic currently in clinical development, designed to address the growing threat of multidrug-resistant Gram-negative bacterial infections. As a monobactam, it is structurally distinct from many other β -lactam antibiotics, conferring stability against metallo- β -lactamases (MBLs). Furthermore, LYS228 has been engineered for enhanced stability against serine- β -lactamases (SBLs), including extended-spectrum β -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs).^{[1][2][3]} This technical guide provides a comprehensive overview of the *in vitro* and *in vivo* spectrum of activity of LYS228 against a range of Gram-negative bacteria, details the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

Spectrum of Activity: Quantitative Analysis

The *in vitro* activity of LYS228 has been extensively evaluated against a large collection of clinical isolates of Enterobacteriaceae. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Enterobacteriaceae

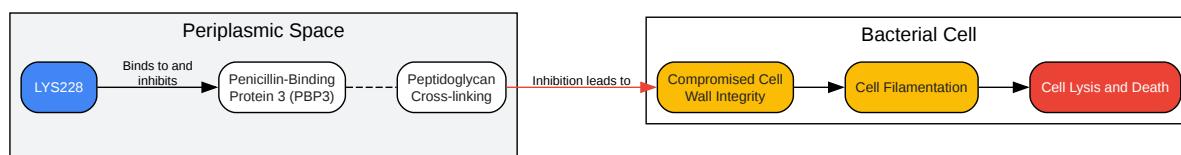
LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to multiple other classes of antibiotics. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for LYS228 against various Enterobacteriaceae isolates.

Organism/Group	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
All				
Enterobacteriaceae	271	0.25	1	≤0.06 - 64
ESBL-producing				
Enterobacteriaceae	37	-	1	-
Carbapenem-resistant				
Enterobacteriaceae (CRE)	77	-	4	-

Table 1: Overall in vitro activity of LYS228 against Enterobacteriaceae clinical isolates.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Organism	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	-	-	-
Klebsiella pneumoniae	-	-	-
Enterobacter cloacae	-	-	-
Citrobacter freundii	-	-	-
Serratia marcescens	13	0.12	1
Proteus mirabilis	22	≤0.06	≤0.06
Salmonella spp.	16	-	-

Table 2: In vitro activity of LYS228 against specific Enterobacteriaceae species.[\[1\]](#) (Note: Specific MIC50 and MIC90 values for all individual species were not available in the provided search results).


LYS228 has demonstrated potent bactericidal activity, with minimal bactericidal concentration (MBC) to MIC ratios being ≤ 4 for the vast majority (97.4%) of Enterobacteriaceae strains tested.[\[1\]](#)[\[2\]](#) In time-kill studies, LYS228 consistently achieved a ≥ 3 -log10 reduction in colony-forming units (CFU)/mL ($\geq 99.9\%$ killing) at concentrations ≥ 4 times the MIC against various resistant phenotypes of *E. coli* and *K. pneumoniae*.[\[1\]](#)[\[2\]](#)

Non-Fermenting Gram-Negative Bacteria

Comprehensive quantitative data on the in vitro activity of LYS228 against clinically important non-fermenting Gram-negative bacteria, such as *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, *Stenotrophomonas maltophilia*, and *Burkholderia cepacia* complex, is not readily available in the reviewed literature. The primary focus of published studies to date has been on the activity of LYS228 against Enterobacteriaceae. This suggests that the primary spectrum of LYS228 is targeted towards this family of bacteria. Further research is required to fully elucidate the potential utility of LYS228 against these challenging non-fermenting pathogens.

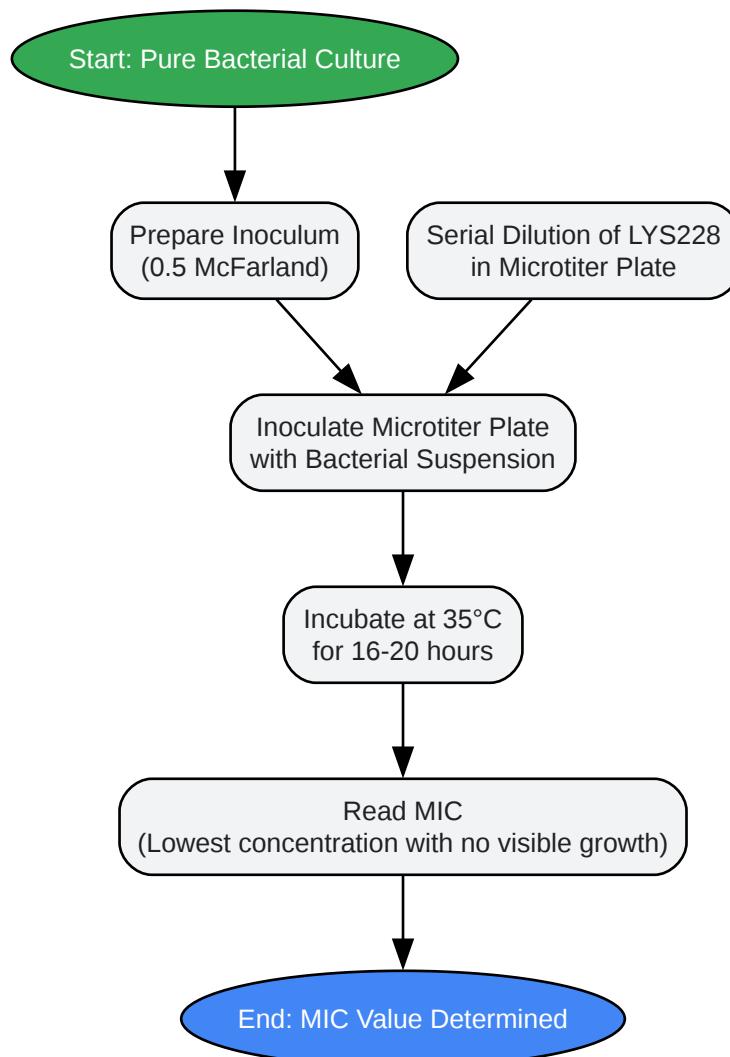
Mechanism of Action

LYS228 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in cell division.[\[4\]](#)[\[5\]](#) By binding to PBP3, LYS228 blocks the transpeptidation step, leading to the formation of filamentous, non-viable bacterial cells.[\[4\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Mechanism of action of LYS228.

Experimental Protocols


The following sections detail the methodologies employed in the evaluation of LYS228's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of LYS228 is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- **Bacterial Isolate Preparation:** Clinical isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. A bacterial suspension is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- **Antibiotic Dilution:** LYS228 and comparator agents are serially diluted (typically two-fold) in broth in 96-well microtiter plates to cover a range of concentrations.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **MIC Reading:** The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

[Click to download full resolution via product page](#)

Workflow for MIC determination.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of LYS228 over time.

Protocol:

- **Bacterial Culture Preparation:** A logarithmic-phase bacterial culture is prepared and diluted in broth to a starting density of approximately 5×10^5 to 5×10^6 CFU/mL.

- **Exposure to Antibiotic:** The bacterial suspension is exposed to LYS228 at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC), as well as a growth control without the antibiotic.
- **Sampling and Plating:** At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar plates.
- **Colony Counting:** After incubation, the number of colonies on the plates is counted to determine the CFU/mL at each time point.
- **Data Analysis:** The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥ 3 -log₁₀ decrease in CFU/mL is generally considered bactericidal activity.

In Vivo Efficacy Models

The efficacy of LYS228 has been evaluated in murine models of infection, which are crucial for understanding its potential clinical utility.

1. Neutropenic Murine Thigh Infection Model:

- **Animal Preparation:** Mice are rendered neutropenic by treatment with cyclophosphamide.
- **Infection:** The mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension.
- **Treatment:** LYS228 is administered at various doses and dosing intervals, typically starting 2 hours post-infection.
- **Outcome Measurement:** At 24 hours post-treatment initiation, the mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** Plasma samples are collected to determine the pharmacokinetic profile of LYS228. The relationship between drug exposure and antibacterial effect is then analyzed to identify the PK/PD index that best predicts efficacy.

2. Murine Ascending Pyelonephritis Model:

- Infection: A bacterial suspension is instilled directly into the bladder of anesthetized female mice.
- Treatment: LYS228 treatment is initiated at a specified time post-infection.
- Outcome Measurement: After a defined treatment period, the kidneys, bladder, and urine are collected and homogenized to determine the bacterial burden in each compartment.

Conclusion

LYS228 is a promising novel monobactam with potent in vitro activity against a broad range of Enterobacteriaceae, including many multidrug-resistant strains. Its targeted mechanism of action, inhibiting PBP3, leads to effective bactericidal activity. While its spectrum of activity appears to be primarily focused on Enterobacteriaceae, its efficacy in preclinical models of infection supports its continued clinical development for the treatment of serious Gram-negative infections. Further studies are warranted to fully define its role against non-fermenting Gram-negative pathogens. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in *Escherichia coli* and *Klebsiella pneumoniae* - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [LYS228: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567854#spectrum-of-activity-for-lys228-against-gram-negative-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com